(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride

Medicinal Chemistry Compound Management Parallel Synthesis

(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride (CAS 1956309-79-7) is a pyrimidine derivative featuring an electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 2-position and a methanamine hydrochloride (-CH₂NH₂·HCl) moiety at the 4-position. The compound serves as a versatile intermediate for constructing kinase-targeted compound libraries and covalent inhibitor warheads.

Molecular Formula C6H10ClN3O2S
Molecular Weight 223.68 g/mol
Cat. No. B11881262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride
Molecular FormulaC6H10ClN3O2S
Molecular Weight223.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=N1)CN.Cl
InChIInChI=1S/C6H9N3O2S.ClH/c1-12(10,11)6-8-3-2-5(4-7)9-6;/h2-3H,4,7H2,1H3;1H
InChIKeyVTCIYTKFLXQBLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride CAS 1956309-79-7: A Functionalized Pyrimidine Building Block


(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride (CAS 1956309-79-7) is a pyrimidine derivative featuring an electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 2-position and a methanamine hydrochloride (-CH₂NH₂·HCl) moiety at the 4-position . The compound serves as a versatile intermediate for constructing kinase-targeted compound libraries and covalent inhibitor warheads [1]. The hydrochloride salt form offers improved aqueous solubility and solid-state stability compared to the free base, which is critical for reproducible weighing and reaction setup in medicinal chemistry workflows .

Why Generic (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride Cannot Be Simply Substituted


General-purpose pyrimidine methanamine intermediates (e.g., 2-chloro, 2-methyl, or unsubstituted pyrimidine methanamines) lack the dual hydrogen-bond acceptor and electron-withdrawing capacity of the 2-methylsulfonyl group . This group serves as a bioisostere for acrylamide warheads in targeted covalent inhibitors, engaging cysteine residues via a reversible-covalent mechanism that chlorine and methyl congeners cannot replicate [1]. Consequently, switching to a generic alternative risks both loss of target engagement geometry and failure of covalent warhead function, directly compromising the SAR validity of the resulting library [1].

(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride: Procurement-Relevant Quantitative Differentiation Evidence


Hydrochloride Salt Solubility and Handling Advantage

The hydrochloride salt form (CAS 1956309-79-7) provides significantly higher aqueous solubility than the free base (CAS 1545620-45-8), enabling direct use in aqueous reaction conditions without pre-neutralization. Vendor specifications confirm a minimum purity of 98% (NLT 98%) for the hydrochloride salt , compared to typical free base commercial purity of 95% . This 3% purity gap reduces the burden of pre-purification in library synthesis.

Medicinal Chemistry Compound Management Parallel Synthesis

Methylsulfonyl Group Lipophilic Efficiency Advantage

The 2-methylsulfonyl group lowers cLogP relative to the 2-methylthio congener while preserving electron-withdrawing character. Predicted cLogP for (2-(methylsulfonyl)pyrimidin-4-yl)methanamine free base is -0.51, compared to approximately +0.82 for 2-(methylthio)pyrimidin-4-yl)methanamine [1]. This shift indicates superior lipophilic efficiency (LipE) potential for the target compound.

Medicinal Chemistry Drug Design Lipophilic Efficiency

Covalent Warhead Bioisosteric Replacement Evidence

The 2-sulfonylpyrimidine motif, directly accessible from (2-(methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride via amine functionalization, has been demonstrated as an effective acrylamide warhead surrogate for BTK covalent inhibition [1]. In biochemical assays, 2-sulfonylpyrimidine-based BTK inhibitors retained IC₅₀ values comparable to ibrutinib in the nanomolar range, while the methylsulfonyl group engaged Cys481 through a reversible-covalent mechanism [1]. Generic 2-chloro or 2-methyl pyrimidine building blocks cannot introduce this electrophilic warhead function.

Targeted Covalent Inhibition Bruton's Tyrosine Kinase Warhead Design

(2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride: Best-Fit Research and Industrial Application Scenarios


Synthesis of Targeted Covalent Inhibitor (TCI) Libraries

The compound is the direct synthetic precursor for 2-sulfonylpyrimidine warheads that replace acrylamide moieties in TCIs [1]. Its 4-methanamine handle enables rapid amine capping or amide coupling to generate focused libraries targeting cysteine-containing kinases (e.g., BTK, EGFR). The dual reactivity—the electrophilic 2-sulfonyl group for covalent engagement and the 4-amine for vector diversification—is unmatched by generic 2-chloro or 2-methyl pyrimidine methanamines [1].

Kinase Selectivity Profiling via Scaffold Diversification

The methylsulfonyl group's perpendicular orientation relative to the pyrimidine plane enhances π-stacking interactions with kinase hinge regions while the 4-methanamine positions solubilizing or selectivity elements into the solvent-exposed region [1]. This geometry is distinct from that of 2-halo or 2-alkyl pyrimidine scaffolds, supporting differential kinase selectivity profiles when the compound is used as a core building block in parallel synthesis [1].

High-Purity Intermediate for Aqueous-Phase Parallel Synthesis

With a commercial purity specification of NLT 98% as the hydrochloride salt , the compound meets the purity requirements for high-throughput parallel chemistry without additional purification. The hydrochloride form's aqueous solubility eliminates the need for organic co-solvents in amide coupling or reductive amination steps, aligning with green chemistry principles and enabling automated liquid handling .

Quote Request

Request a Quote for (2-(Methylsulfonyl)pyrimidin-4-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.